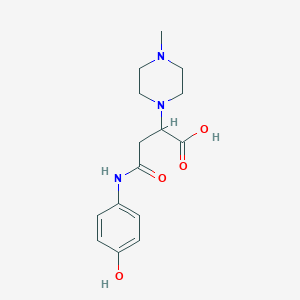
4-((4-Hydroxyphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((4-Hydroxyphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C15H21N3O4 and its molecular weight is 307.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Glycolic Acid Oxidase Inhibition
Research has demonstrated that derivatives of 4-substituted 2,4-dioxobutanoic acids, which share structural similarities with the compound , have been synthesized and found to be potent inhibitors of porcine liver glycolic acid oxidase. This suggests potential applications in studying or treating conditions related to glycolic acid oxidase activity (Williams et al., 1983).
Chemical Synthesis and Reactivity
The compound's reactivity has been studied, providing insights into its potential synthesis and applications in creating novel molecules. For example, the interaction of 4-oxobutanoic acids with (2-aminophenyl)methanol has led to the formation of benzopyrroloxazine derivatives, highlighting its utility in synthesizing heterocyclic compounds with potential pharmacological activities (Amalʼchieva et al., 2022).
PPARgamma Agonism
Another research avenue explores the compound's derivatives as PPARgamma agonists, indicating its potential application in the development of treatments for diabetes and other metabolic disorders. The structure-activity relationship around the phenyl alkyl ether moiety of similar compounds has been extensively studied, offering insights into designing more effective and soluble PPARgamma agonists (Collins et al., 1998).
Kynurenine-3-Hydroxylase Inhibition
Additionally, the synthesis and analysis of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, related to the compound, have been described as potent inhibitors of kynurenine-3-hydroxylase. This suggests potential applications in neuroprotective therapies, particularly in the treatment of neurodegenerative diseases (Drysdale et al., 2000).
Analytical Applications
The compound has been utilized in the development of sensitive ELISA methods for the analysis of fenthion in fruit samples, indicating its utility in creating analytical tools for monitoring pesticide residues in agriculture (Zhang et al., 2008).
Properties
IUPAC Name |
4-(4-hydroxyanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-17-6-8-18(9-7-17)13(15(21)22)10-14(20)16-11-2-4-12(19)5-3-11/h2-5,13,19H,6-10H2,1H3,(H,16,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOTVTPPFQXKMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CC(=O)NC2=CC=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-Nitrophenyl)methyl]-N-prop-2-ynylcyclopropanamine](/img/structure/B2874263.png)



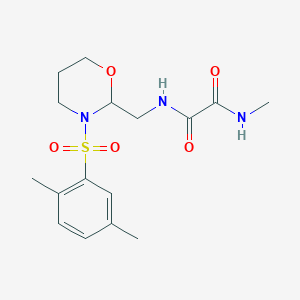
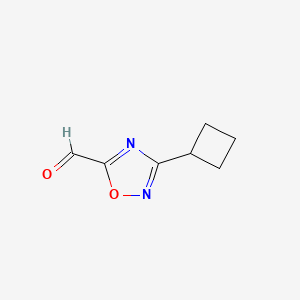

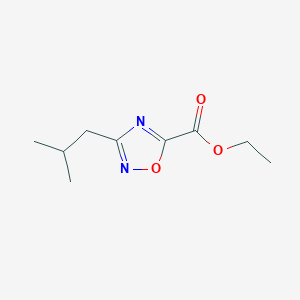

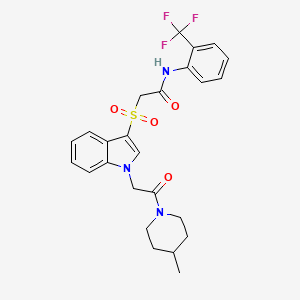
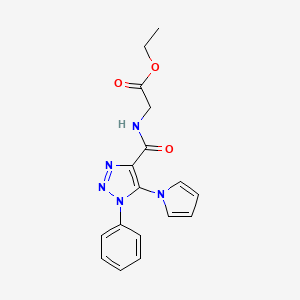
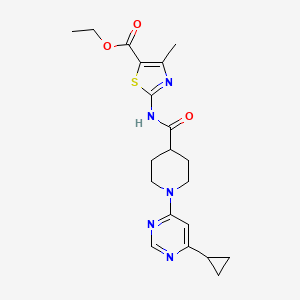
![5-Ethyl-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2874282.png)
![ethyl 3-(morpholine-4-carbonyl)-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2874283.png)
